Potassium cyclopropyltrifluoroborate
Description
Evolution of Organoboron Reagents in Modern Synthetic Chemistry
Organoboron compounds have become indispensable tools in the field of organic synthesis for over six decades, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. acs.orgnumberanalytics.com The journey of these reagents began with foundational reactions like hydroboration, but their utility was exponentially expanded with the advent of transition-metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. nih.gov
Initially, the field was dominated by boronic acids and their esters. While incredibly useful, these compounds often suffer from drawbacks such as sensitivity to air and moisture, and a propensity for protodeboronation, which can complicate their storage and handling. upenn.edusigmaaldrich.com The search for more robust and user-friendly alternatives led to the development of potassium organotrifluoroborates. bldpharm.com These tetracoordinate boron species, first brought to prominence for cross-coupling by Vedejs and later extensively developed by Molander and Genet, exhibit superior stability. bldpharm.comresearchgate.net They are typically crystalline, air- and moisture-stable solids that can be stored for extended periods without significant decomposition, overcoming many of the limitations of their boronic acid counterparts. upenn.edusigmaaldrich.com This enhanced stability allows them to be compatible with a wider range of reaction conditions and functional groups, significantly broadening their application in complex molecule synthesis. sigmaaldrich.combldpharm.com The synthesis of organotrifluoroborates is often straightforward, commonly involving the reaction of a corresponding organoboron precursor, like a boronic acid, with potassium hydrogen fluoride (B91410) (KHF₂). bldpharm.comnih.gov
Significance of Cyclopropyl (B3062369) Moieties in Advanced Molecular Architectures
The cyclopropyl group, the smallest carbocyclic ring, is a highly sought-after structural motif in modern medicinal chemistry and drug discovery. acs.orgscientificupdate.com Its incorporation into molecular architectures can profoundly and beneficially influence a compound's pharmacological profile. iris-biotech.de The unique electronic and conformational properties of the three-membered ring are key to its utility. unl.pt The strained C-C bonds possess enhanced π-character, and the C-H bonds are shorter and stronger than those in acyclic alkanes. acs.org
These features translate into several strategic advantages in drug design. The cyclopropyl ring can enhance metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to larger alkyl groups. iris-biotech.dehyphadiscovery.com It can act as a rigid scaffold, locking a molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity for its target. iris-biotech.deunl.pt Furthermore, the introduction of a cyclopropyl group can modulate properties such as lipophilicity, pKa, and brain permeability, helping to overcome common roadblocks in drug development. acs.orgiris-biotech.de Consequently, this small ring is a prevalent feature in numerous approved drugs and clinical candidates. scientificupdate.com
Potassium Cyclopropyltrifluoroborate (B8364958) as a Bench-Stable and Versatile Organoboron Nucleophile
Potassium cyclopropyltrifluoroborate emerges at the intersection of the advantageous properties of organotrifluoroborates and the synthetic importance of the cyclopropyl motif. As a member of the potassium organotrifluoroborate family, it is a crystalline solid that is stable in the presence of air and moisture, making it a convenient and reliable reagent for synthetic chemists. upenn.edunih.gov This stability contrasts sharply with the often-unstable nature of its corresponding boronic acid, which can be difficult to isolate and handle. organic-chemistry.org
The primary utility of this compound is as a nucleophilic partner in transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. chemicalbook.com This reaction provides a powerful and direct method for installing a cyclopropyl group onto various molecular scaffolds. nih.gov Research has demonstrated its successful coupling with a wide array of electrophiles, including challenging partners like aryl and heteroaryl chlorides, as well as sp³-hybridized electrophiles like benzyl (B1604629) chlorides. nih.govnih.govacs.org The ability to use this bench-stable reagent to forge C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds under well-defined catalytic conditions has made this compound a valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. nih.govacs.org
Detailed Research Findings
The versatility of this compound is evident in its application in Suzuki-Miyaura cross-coupling reactions. Researchers have developed robust protocols for its coupling with various organic halides.
A notable application is the coupling with aryl and heteroaryl chlorides. Efficient conditions have been identified that allow for the formation of arylcyclopropanes in moderate to excellent yields. These reactions tolerate a wide range of functional groups on the aromatic ring, including electron-donating and electron-withdrawing substituents. nih.govorganic-chemistry.org
| Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloroanisole (B146269) | 3% Pd(OAc)₂ / 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 75 |
| 4-Chlorobenzonitrile | 3% Pd(OAc)₂ / 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 88 |
| 4'-Chloroacetophenone | 3% Pd(OAc)₂ / 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 94 |
| Methyl 4-chlorobenzoate | 3% Pd(OAc)₂ / 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 91 |
| 2-Chlorotoluene | 3% Pd(OAc)₂ / 6% XPhos | K₂CO₃ | CPME/H₂O (10:1) | 100 | 72 |
Furthermore, the utility of this compound has been extended to the formation of C(sp³)-C(sp³) bonds through coupling with benzyl chlorides. This represents a more challenging transformation in Suzuki-Miyaura chemistry. Optimized conditions using specific palladium catalysts and phosphine (B1218219) ligands have enabled these couplings to proceed with moderate to good yields. nih.govacs.org
| Benzyl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl chloride | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O (19:1) | 100 | 70 |
| 4-Methylbenzyl chloride | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O (19:1) | 100 | 77 |
| 4-Methoxybenzyl chloride | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O (19:1) | 100 | 65 |
| 4-Chlorobenzyl chloride | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O (19:1) | 100 | 72 |
| 4-(Trifluoromethyl)benzyl chloride | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene/H₂O (19:1) | 100 | 68 |
Properties
IUPAC Name |
potassium;cyclopropyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c5-4(6,7)3-1-2-3;/h3H,1-2H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMLURFHOSOXRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635702 | |
| Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065010-87-8 | |
| Record name | Potassium cyclopropyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium cyclopropyltrifluoroborate | |
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Synthetic Methodologies for Potassium Cyclopropyltrifluoroborate
Preparation from Corresponding Boronic Acids via KHF₂ Treatment
A primary and straightforward method for synthesizing potassium cyclopropyltrifluoroborate (B8364958) involves the treatment of cyclopropylboronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov This reaction is an efficient way to convert boronic acids into their more stable trifluoroborate salt counterparts. nih.govnih.gov Cyclopropylboronic acid itself is known to be susceptible to protodeboronation, which can render it unstable and unsafe for long-term storage. nih.gov The conversion to the potassium trifluoroborate salt significantly enhances stability, making it a more reliable reagent for synthetic applications like the Suzuki-Miyaura cross-coupling reaction. nih.gov
The synthesis is typically carried out by dissolving the cyclopropylboronic acid in a solvent like methanol, followed by the addition of a saturated aqueous solution of KHF₂. nih.gov The reaction proceeds to form the stable, crystalline potassium cyclopropyltrifluoroborate, which can be isolated and purified. thieme-connect.com This method is general for a wide range of organotrifluoroborates and benefits from the use of inexpensive and readily available KHF₂. thieme-connect.com
Table 1: General Procedure for this compound Synthesis from Boronic Acid
| Step | Description |
|---|---|
| 1. Dissolution | Cyclopropylboronic acid is dissolved in methanol. nih.gov |
| 2. Reagent Addition | A saturated aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the mixture. nih.gov |
| 3. Reaction | The mixture is stirred, allowing the formation of the trifluoroborate salt. thieme-connect.com |
| 4. Isolation | The solvent is removed, and the solid residue is extracted with a suitable solvent like acetonitrile (B52724) to isolate the product. nih.govthieme-connect.com |
| 5. Purification | The final product is obtained as a stable, crystalline solid after washing and drying. thieme-connect.com |
Diastereoselective Synthesis Routes
The synthesis of stereochemically defined substituted cyclopropanes is of significant interest in medicinal chemistry and materials science. Several diastereoselective routes have been developed to access substituted potassium cyclopropyltrifluoroborates with high levels of stereocontrol.
One established method for creating substituted cyclopropyltrifluoroborates involves the cyclopropanation of alkenylboronic acids or their esters. nih.gov Stereodefined substrates can be prepared by reacting alkenylboronates with diazomethane (B1218177) in the presence of a palladium catalyst. acs.org The resulting cyclopropylboronate can then be converted to the corresponding this compound by treatment with KHF₂. nih.gov This sequence allows the stereochemistry of the starting alkenylboronate to be transferred to the final cyclopropane (B1198618) product. A similar copper-catalyzed approach has been developed for the cyclopropanation of alkenyl boronates with trifluorodiazoethane to produce trifluoromethyl-substituted cyclopropylboronates with high stereocontrol. acs.org
A novel and highly diastereoselective pathway to substituted cyclopropyltrifluoroborates begins with allylic alcohols. thieme-connect.comthieme-connect.com This method employs a diastereoselective cyclopropanation of the allylic alcohol using a gem-dizinc carbenoid. thieme-connect.comthieme-connect.com This is followed by a unique zinc-boron exchange reaction upon treatment with an organoboron reagent like trimethyl borate (B1201080). thieme-connect.comthieme-connect.com The resulting cyclopropylboron species is then converted to the stable this compound salt by adding an excess of KHF₂. thieme-connect.comthieme-connect.com This method is notable for generating 1,2,3-substituted cyclopropylzinc intermediates that, through the zinc-boron exchange, provide access to highly functionalized cyclopropylboron compounds with retention of configuration. thieme-connect.com
Stereochemical diversity can be further enhanced through post-synthesis modifications. For instance, it is possible to access the 1,2,3-trans-substituted cyclopropyl (B3062369) trifluoroborate from the syn-cis isomer. thieme-connect.com An oxidation-epimerization sequence allows for the inversion of stereochemistry. thieme-connect.com While the specific details for the cyclopropyltrifluoroborate are part of ongoing research, the principle of using oxidation to an intermediate aldehyde followed by base-promoted epimerization is a known strategy for altering stereocenters adjacent to a carbonyl group. nih.gov This approach highlights the potential to generate different diastereomers from a single synthetic pathway, providing valuable stereochemical control. thieme-connect.com
Preparation from other Organometallics (e.g., Hydroboration, Transmetalation, Metalation Reactions)
Beyond the use of boronic acids, potassium cyclopropyltrifluoroborates can be accessed from other organometallic precursors. These methods offer alternative entry points, particularly for complex or highly functionalized derivatives. nih.gov
Hydroboration: The rhodium-catalyzed asymmetric hydroboration of cyclopropenes using reagents like pinacolborane can produce enantiomerically enriched cyclopropyl boronates. organic-chemistry.orgresearchgate.netelsevierpure.com These boronate esters can then be readily converted to the corresponding potassium trifluoroborate salts. nih.gov This approach is a powerful tool for creating optically active cyclopropane derivatives. organic-chemistry.orgresearchgate.net
Transmetalation: Organotrifluoroborates can be synthesized via transmetalation from other organometallics. nih.gov For example, cyclopropylzinc reagents can be converted into the corresponding cyclopropylboron species, which are then treated with KHF₂ to furnish the desired this compound. nih.gov
Metalation Reactions: Functionalized potassium aryltrifluoroborates can be prepared through metalation reactions, such as lithium-halogen exchange on a bromoaryltrifluoroborate precursor, followed by reaction with an electrophile. nih.govresearchgate.net This strategy allows for the introduction of various functional groups onto a pre-existing trifluoroborate-containing ring, expanding the library of available substituted reagents. nih.gov
Reactivity and Synthetic Applications in Transition Metal Catalyzed Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis provides a versatile platform for the activation of potassium cyclopropyltrifluoroborate (B8364958), facilitating its reaction with various organic electrophiles. The Suzuki-Miyaura cross-coupling reaction stands out as a particularly effective method for this purpose, offering mild reaction conditions and broad functional group tolerance.
The Suzuki-Miyaura reaction has been extensively developed for the coupling of potassium cyclopropyltrifluoroborate with aryl and heteroaryl halides. This reaction has proven to be a reliable method for the synthesis of cyclopropyl-substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science.
The coupling of this compound with aryl halides, including both bromides and chlorides, has been a subject of considerable research. These studies have led to the development of highly efficient and stereospecific synthetic protocols.
Suzuki-Miyaura Cross-Coupling
Coupling with Aryl Halides
Aryl Bromides: Stereospecific Cross-Coupling with Retention of Configuration
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of stereospecifically generated potassium cyclopropyltrifluoroborates with aryl bromides proceeds with a high degree of stereospecificity, affording cyclopropyl-substituted arenes with retention of configuration. figshare.comnih.gov This stereochemical outcome is of paramount importance for the synthesis of enantiomerically pure cyclopropane (B1198618) derivatives. The process typically involves the stereospecific cyclopropanation of an alkenylboronic ester, followed by in situ conversion to the corresponding this compound with potassium hydrogen fluoride (B91410) (KHF₂). figshare.comnih.gov The subsequent cross-coupling with an aryl bromide, catalyzed by a palladium complex, yields the desired product while preserving the stereochemistry of the cyclopropyl (B3062369) ring. figshare.comnih.gov Traditional catalyst systems such as PdCl₂(dppf) or Pd(PPh₃)₄ have been effectively utilized for this transformation. nih.gov
Aryl Chlorides: Scope and Substrate Tolerance (Electron-Rich, Electron-Poor, Hindered)
The use of aryl chlorides as coupling partners for this compound in Suzuki-Miyaura reactions has been successfully demonstrated, providing a more cost-effective and readily available alternative to aryl bromides. nih.gov The reaction conditions have been optimized to accommodate a wide range of aryl chlorides, including those bearing electron-donating (electron-rich), electron-withdrawing (electron-poor), and sterically demanding (hindered) substituents. nih.govresearchgate.netfigshare.comorganic-chemistry.org
The successful coupling with these varied substrates is often achieved through the use of specialized palladium catalyst systems. For instance, a combination of Pd(OAc)₂ and a bulky, electron-rich phosphine (B1218219) ligand such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) has proven effective. nih.gov The reaction generally exhibits good functional group tolerance, with groups like ketones, esters, and nitriles being well-accommodated. nih.govorganic-chemistry.org However, certain functionalities, such as nitro groups, may undergo reduction under the reaction conditions. nih.govorganic-chemistry.org
The table below summarizes the scope of the Suzuki-Miyaura cross-coupling of this compound with various aryl chlorides.
| Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole (B146269) | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 100 | 75 | nih.gov |
| 4-Chlorotoluene | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 100 | 85 | nih.gov |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 100 | 92 | nih.gov |
| Methyl 4-chlorobenzoate | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 100 | 95 | nih.gov |
| 4-Chlorobenzophenone | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 100 | 91 | nih.gov |
| 2-Chlorotoluene | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 100 | 78 | nih.gov |
| 1-Chloro-2,6-dimethylbenzene | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 100 | 65 | nih.gov |
CPME: Cyclopentyl methyl ether
The Suzuki-Miyaura cross-coupling methodology has been extended to include heteroaryl halides, enabling the synthesis of cyclopropyl-substituted heterocycles, which are prevalent scaffolds in pharmaceuticals.
Coupling with Heteroaryl Halides
Heteroaryl Chlorides: Scope and Catalyst Optimization
The coupling of this compound with heteroaryl chlorides presents unique challenges, often due to the potential for the heteroatom to coordinate to the palladium catalyst, leading to deactivation. nih.govorganic-chemistry.org Despite these challenges, optimized reaction conditions have been developed to facilitate this transformation with a variety of heteroaryl chlorides. nih.govorganic-chemistry.org
Initial attempts to apply the conditions developed for aryl chlorides to heteroaryl systems were not always successful, necessitating further optimization of the catalyst system. nih.gov A catalyst system composed of Pd(OAc)₂ and the bulky, electron-rich ligand n-BuPAd₂ (di-tert-butyl(1-adamantyl)phosphine) in the presence of Cs₂CO₃ as the base has been found to be particularly effective for a range of heteroaryl chlorides. nih.govlookchem.com This system has demonstrated good functional group tolerance and has been successfully applied to the synthesis of various cyclopropyl-substituted heteroarenes, including those containing nitrogen, such as pyridines and quinolines. nih.govorganic-chemistry.org The reaction accommodates diverse substitution patterns and functional groups like esters and ketones. nih.gov
The table below illustrates the scope of the Suzuki-Miyaura cross-coupling of this compound with various heteroaryl chlorides.
| Heteroaryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Chloro-2-methoxypyridine | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene / H₂O | 100 | 85 | nih.govlookchem.com |
| 2-Chloropyridine | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene / H₂O | 100 | 72 | nih.gov |
| 2-Chloroquinoline (B121035) | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene / H₂O | 100 | 88 | nih.govorganic-chemistry.orglookchem.com |
| 2-Chloroquinoxaline | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene / H₂O | 100 | 75 | nih.govorganic-chemistry.orglookchem.com |
| 3-Chloropyridine | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | Toluene / H₂O | 100 | 65 | nih.gov |
Halopurines and Other Heteroaryl Systems
The Suzuki-Miyaura cross-coupling reaction facilitates the introduction of a cyclopropyl group into various heteroaromatic systems using this compound. This methodology has been successfully applied to halopurines, which are a significant class of biologically active compounds. nih.gov For instance, the coupling of this compound with 6-chloropurine (B14466) has been achieved in good yield. nih.gov The reaction conditions for this transformation typically involve a palladium catalyst, such as a combination of palladium(II) acetate (B1210297) (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like di(1-adamantyl)-n-butylphosphine (n-BuPAd₂). nih.gov
The scope of this reaction extends beyond purines to a broader range of heteroaryl chlorides. nih.gov However, the conditions optimized for aryl chlorides are not always directly transferable to heteroaryl systems, often requiring further optimization of the catalytic system. nih.gov For many heteroaryl chlorides, a combination of Pd(OAc)₂ with n-BuPAd₂ as the ligand and cesium carbonate (Cs₂CO₃) as the base has proven effective. nih.gov This method demonstrates tolerance for various functional groups and substitution patterns on the heteroaryl ring. nih.gov Notably, the reaction is successful even with challenging substrates like 2-substituted nitrogen heterocycles, such as 2-chloroquinoline and 2-chloroquinoxaline, where catalyst deactivation can be a concern. nih.govorganic-chemistry.org Research has shown that while aryl- and hetaryltrifluoroborates react readily with both 6-chloropurines and 8-bromoadenines, cyclopropyltrifluoroborate provides moderate yields in these specific couplings after careful optimization. researchgate.net
Table 1: Suzuki-Miyaura Coupling of this compound with Heteroaryl Chlorides
Data sourced from research on heteroaryl chloride coupling. nih.govnih.gov
Coupling with Mesylated Phenol (B47542) Derivatives (Aryl and Heteroaryl Mesylates)
A significant advancement in cross-coupling methodology is the use of phenol derivatives, such as aryl and heteroaryl mesylates, as electrophilic partners. nih.govacs.org This approach is advantageous as phenols are common and the hydroxyl group can be easily converted to a mesylate, providing a cost-effective and versatile alternative to aryl halides. rsc.org The palladium-catalyzed Suzuki-Miyaura reaction has been successfully developed for the coupling of this compound with a wide array of both aryl and heteroaryl mesylates, achieving high yields. nih.govnih.gov This strategy, based on the activation of the C–O bond of the mesylate, is an environmentally sound and complementary method for synthesizing cyclopropyl-functionalized aromatic and heteroaromatic molecules. nih.gov
The key to the successful coupling of mesylates is the activation of the strong carbon-oxygen bond by a palladium catalyst. nih.gov Extensive optimization has led to the development of efficient catalytic systems for this purpose. A commonly employed system involves the air-stable palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor in combination with a bulky, electron-rich phosphine ligand. nih.gov Among various ligands screened, dialkylbiaryl phosphines such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) have been identified as particularly effective. nih.gov
The reaction is typically carried out in a mixture of t-BuOH/H₂O as the solvent with potassium phosphate (B84403) (K₃PO₄) as the base. nih.gov These conditions have proven to be very efficient for the cross-coupling of various mesylated counterparts with this compound. nih.gov The combination of the palladium catalyst, a specific ligand, base, and solvent system facilitates the oxidative addition of the palladium into the C–O bond of the mesylate, initiating the catalytic cycle. nih.govrsc.org
The developed methodology for C–O activation demonstrates a broad scope, proving effective for both electron-enriched and electron-deficient aryl and heteroaryl mesylates. nih.govacs.org This versatility makes it a powerful tool for the synthesis of a diverse range of cyclopropyl-substituted arenes and heteroarenes.
The reaction tolerates a variety of functional groups on the aromatic ring of the mesylate. For example, electron-donating groups such as methoxy (B1213986) and methyl, as well as electron-withdrawing groups like esters, ketones, and nitriles, are well-tolerated, leading to the desired products in high yields. nih.gov The methodology has also been successfully extended to a range of heteroaryl mesylates, including those derived from pyridine, quinoline, and benzofuran, with yields reaching up to 94%. nih.govacs.org
Table 2: Coupling of this compound with Various Aryl and Heteroaryl Mesylates
Data sourced from research on aryl and heteroaryl mesylate coupling. nih.gov
Csp³-Csp³ Cross-Coupling Reactions
Beyond couplings with sp²-hybridized carbon centers, this compound is a competent partner in Csp³-Csp³ bond-forming reactions. nih.govresearchgate.net A notable application is the Suzuki-Miyaura coupling with activated alkyl halides, such as benzyl (B1604629) chlorides. nih.govacs.orgepa.govnih.govfao.org These reactions are significant because the formation of alkyl-alkyl bonds via cross-coupling remains a challenge in organic synthesis. nih.gov The development of efficient Csp³-Csp³ Suzuki couplings using this compound broadens the utility of organotrifluoroborates in constructing aliphatic carbon skeletons. nih.gov
Efficient conditions have been developed for the Suzuki-Miyaura cross-coupling of this compound with various benzyl chlorides. nih.gov The optimization of this reaction involved screening several palladium catalysts, ligands, and bases. nih.gov Two highly effective catalytic systems were identified: a combination of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) with the biarylphosphine ligand 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (RuPhos), and the N-heterocyclic carbene (NHC) based PEPPSI-IPr precatalyst. nih.gov
The Pd₂(dba)₃/RuPhos system proved to be more general, while the PEPPSI precatalyst was particularly efficient for electron-deficient benzyl chlorides. nih.gov Potassium carbonate (K₂CO₃) was found to be the optimal base, and conducting the reaction at a concentration of 0.1 M in a toluene/water solvent mixture at 120 °C was crucial to suppress the formation of homocoupled dimer byproducts. nih.gov
The optimized Csp³-Csp³ coupling protocol is compatible with a wide range of substituents on the aromatic ring of the benzyl chloride. nih.govresearchgate.netacs.org Both electron-donating and electron-withdrawing groups are well-tolerated, leading to moderate to good yields of the corresponding cyclopropylmethylarene products. nih.govnih.govfao.org
Benzyl chlorides bearing electron-donating groups, such as methoxy and phenyl groups, in the ortho, meta, or para positions, are suitable substrates. nih.gov For example, the reaction with 3,4,5-trimethoxybenzyl chloride was successfully performed on a gram scale, demonstrating the scalability of the method. nih.gov Similarly, benzyl chlorides with electron-withdrawing substituents like carbonyl, cyano, and nitro groups at the para or meta positions also provided the desired products in good yields. nih.gov However, some limitations exist; for instance, no coupling was observed with 2-nitrobenzyl chloride, indicating that strong steric hindrance or chelating effects near the reaction center can inhibit the reaction. nih.gov
Table 3: Csp³-Csp³ Coupling of this compound with Substituted Benzyl Chlorides
Data sourced from research on Csp³-Csp³ coupling with benzyl chlorides. nih.gov
Challenges and Optimization for Alkyl-Alkyl Suzuki-Miyaura Coupling
The formation of carbon-carbon bonds between two sp³-hybridized centers, known as alkyl-alkyl Suzuki-Miyaura coupling, presents considerable challenges in synthetic chemistry. nih.gov A primary difficulty is the lower reactivity of alkyl halides toward the crucial oxidative addition step compared to their aryl or vinyl counterparts. nih.gov Consequently, developing effective protocols for coupling alkyl partners like cyclopropyl groups remains an area of active research. nih.gov
The cross-coupling of this compound with activated alkyl halides, such as benzyl chlorides, has been achieved through careful optimization of reaction conditions. nih.gov Initial studies exploring various palladium catalysts and ligands revealed that a combination of Pd(OAc)₂ with the biarylphosphine ligand RuPhos provided superior results compared to other ligands like SPhos or XantPhos. nih.gov Further optimization identified the Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) precatalyst as highly efficient for this transformation. nih.gov The choice of base was also critical, with potassium carbonate proving to be the most effective among several inorganic bases screened. nih.gov These findings demonstrate that while challenging, C(sp³)-C(sp³) couplings with this compound are feasible with a well-defined catalytic system. nih.govresearchgate.net
Table 1: Optimization of Catalytic System for Suzuki-Miyaura Coupling of this compound with Benzyl Chloride Data derived from studies on C(sp³)-C(sp³) couplings. nih.gov
| Catalyst / Precatalyst | Ligand | Base | Outcome |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | Good conversion |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Lower conversion |
| Pd(OAc)₂ | XantPhos | K₂CO₃ | Lower conversion |
| PEPPSI-IPr | None | K₂CO₃ | High conversion (89%) |
Comparison with Cyclopropylboronic Acid in Cross-Coupling (Stability and Reactivity)
This compound offers significant advantages in stability and handling over its traditional analog, cyclopropylboronic acid. nih.govnih.gov Cyclopropylboronic acid is known for its propensity to undergo protodeboronation, a process where the carbon-boron bond is cleaved by a proton source. nih.gov This instability makes it difficult and potentially unsafe to store for extended periods and often necessitates the use of a large excess of the reagent (from 10% to 200%) in cross-coupling reactions to ensure the electrophile is fully consumed. nih.gov
In contrast, potassium organotrifluoroborates are air- and moisture-stable crystalline solids that can be stored indefinitely without degradation. nih.govnih.govresearchgate.netresearchgate.net They are highly resistant to protodeboronation, which allows for the use of nearly stoichiometric quantities in coupling protocols. nih.gov This enhanced stability not only improves the safety and shelf-life of the reagent but also contributes to better atom economy and reproducibility in synthetic applications, making this compound a versatile and convenient surrogate for boronic acid. nih.govnih.govsigmaaldrich.comscientificlabs.ie
Copper-Catalyzed Chan-Lam Cyclopropylation Reactions
The Chan-Lam reaction is a powerful method for forming carbon-heteroatom bonds. A scalable protocol utilizing this compound has been developed for the cyclopropylation of various nucleophiles. nih.govacs.orgnih.govfigshare.com This copper-catalyzed transformation provides a straightforward route to synthesizing valuable cyclopropyl aryl ethers and cyclopropyl amine derivatives, which are common motifs in medicinal chemistry. nih.govnih.govfigshare.com The reaction is noted for its operational simplicity and tolerance of a wide array of functional groups. nih.govacs.org
When phenol nucleophiles are subjected to the developed Chan-Lam conditions with this compound, selective O-cyclopropylation occurs, forming cyclopropyl aryl ethers. nih.govacs.orgnih.govfigshare.comfigshare.com The method is robust, accommodating a diverse range of substituted phenols. nih.gov It has been shown to be compatible with various functional groups on the phenol ring, including halides, ethers, esters, nitro groups, and other heterocycles, making it a broadly applicable synthetic tool. nih.gov
The same Chan-Lam protocol can be effectively applied to the N-cyclopropylation of specific nitrogen-containing heterocycles. nih.govacs.orgnih.govfigshare.comfigshare.com For substrates such as 2-pyridones, 2-hydroxybenzimidazoles, and 2-aminopyridines, the reaction proceeds to form a new nitrogen-cyclopropyl bond. nih.govfigshare.comfigshare.com This provides a direct and efficient method for incorporating the cyclopropyl moiety into these important azaheterocyclic scaffolds. nih.govenglelab.com
The success of the Chan-Lam cyclopropylation with this compound relies on a specific catalytic system. nih.gov The optimal catalyst is copper(II) acetate (Cu(OAc)₂), used in conjunction with 1,10-phenanthroline (B135089) as a bidentate ligand, which was found to dramatically improve reaction efficiency. nih.gov While other copper(II) sources like copper(II) formate (B1220265) were also effective, Cu(OAc)₂ was preferred due to its widespread availability and high efficiency. nih.gov
A crucial component of this system is the terminal oxidant, which is molecular oxygen (O₂). nih.govacs.orgfigshare.com The highest and most consistent yields were obtained when the reaction was performed under an oxygen atmosphere, typically supplied via a balloon at 1 atm. nih.gov Simply running the reaction open to the air or purging the vessel with oxygen and then sealing it resulted in diminished yields, highlighting the importance of a continuous oxygen supply for the catalytic cycle. nih.gov
Table 2: Optimized Catalytic System for Chan-Lam Cyclopropylation nih.gov
| Component | Reagent/Condition | Role |
| Catalyst Precursor | Cu(OAc)₂ | Copper source |
| Ligand | 1,10-phenanthroline | Improves efficiency |
| Base | K₂CO₃ | Activator |
| Terminal Oxidant | O₂ (1 atm) | Reoxidizes copper catalyst |
| Solvent | Toluene/H₂O | Reaction medium |
Rhodium-Catalyzed Addition Reactions
Potassium organotrifluoroborates, including alkyltrifluoroborates like the cyclopropyl variant, are effective nucleophiles in rhodium-catalyzed addition reactions. researchgate.net These processes offer mild and efficient pathways to form carbon-carbon bonds with high functional group tolerance due to the stability of the organoboron reagent. orgsyn.org Rhodium catalysis enables the addition of these reagents to a variety of electrophiles, including aldehydes and imines. researchgate.net
In particular, rhodium(I) catalysts facilitate the addition of potassium alkenyl- and aryltrifluoroborates to aldehydes to produce carbinol derivatives in high yields under aqueous conditions. researchgate.net Furthermore, rhodium-catalyzed asymmetric additions to imines have been developed, providing access to chiral amines. researchgate.netresearchgate.neted.ac.uk Using chiral diene ligands, high enantioselectivity has been achieved in the addition of organotrifluoroborates to N-sulfonyl ketimines. researchgate.net Another significant application is the rhodium-catalyzed conjugate addition to α,β-unsaturated carbonyl compounds, which allows for the formation of β-functionalized ketones. researchgate.netorgsyn.org
Limitations in Visible Light-Promoted Alkylation of Imines
While potassium organotrifluoroborates have proven to be versatile reagents in various transition-metal-catalyzed reactions, their application in visible light-promoted alkylation of imines is not without limitations. Certain classes of these borate (B1201080) salts exhibit a notable lack of reactivity under established photoredox conditions.
Observed Lack of Reactivity and Rationale Based on Radical Stabilities
In a study on the mild, redox-neutral alkylation of imines with potassium organotrifluoroborates, it was observed that not all organotrifluoroborates are suitable for this transformation. nih.gov Specifically, the reaction protocol, which successfully utilized primary, secondary, and tertiary alkyltrifluoroborates, was ineffective for this compound. nih.govrsc.org Alongside aryl- and vinyltrifluoroborates, the cyclopropyl variant failed to yield the desired alkylation product with imines under visible light photoredox conditions. nih.govrsc.org
This failure to react is rationalized by considering the relative stabilities of the potential radical intermediates that would be formed through a single-electron-transfer (SET) event. nih.gov The generation of a carbon-centered radical from the organotrifluoroborate is a key step in the catalytic cycle. The stability of this radical is a crucial factor in the feasibility of its formation. In the case of this compound, the resulting cyclopropyl radical is significantly less stable than the primary, secondary, and tertiary alkyl radicals that were successfully employed in the reaction. This inherent instability disfavors its formation under the reaction conditions, thus preventing the subsequent addition to the imine.
The following table summarizes the observed reactivity of various potassium organotrifluoroborates in the visible light-promoted alkylation of imines, highlighting the limitations of the methodology.
| Potassium Organotrifluoroborate Type | Reactivity in Visible Light-Promoted Alkylation of Imines |
| Primary Alkyltrifluoroborates | Reactive |
| Secondary Alkyltrifluoroborates | Reactive |
| Tertiary Alkyltrifluoroborates | Reactive |
| This compound | Not Reactive |
| Aryltrifluoroborates | Not Reactive |
| Vinyltrifluoroborates | Not Reactive |
This lack of reactivity for this compound underscores the importance of radical stability in designing and predicting the outcomes of photoredox-catalyzed reactions.
Mechanistic Investigations in Potassium Cyclopropyltrifluoroborate Chemistry
Hydrolysis of Organotrifluoroborates to Boronic Acids as Active Species
A pivotal aspect of organotrifluoroborate chemistry is their hydrolysis to the corresponding boronic acids, which are often the true active species in catalytic cycles like the Suzuki-Miyaura coupling. acs.orgnih.goved.ac.uk Potassium organotrifluoroborate salts (RBF₃K) are generally more stable and easier to handle than their boronic acid counterparts, serving as convenient precursors. acs.orgresearchgate.net
The conversion of the trifluoroborate to a boronic acid (RB(OH)₂) is not always straightforward and its rate is highly dependent on the nature of the organic group (R) and the reaction conditions. acs.orged.ac.uk This hydrolysis can proceed through two general mechanisms: one that is acid-catalyzed and another involving direct dissociation. ed.ac.uk For many Suzuki-Miyaura reactions, which are typically run under basic conditions, the requirement for acid catalysis for certain substrates presents an "acid-base paradox". acs.orgnih.gov This paradox can lead to a "slow release" of the boronic acid, which is beneficial as it keeps the concentration of the active boronic acid low, thereby minimizing undesirable side reactions such as protodeboronation and oxidative homocoupling. capes.gov.brresearchgate.net
However, the rate of hydrolysis varies significantly across different organotrifluoroborates. Research has categorized the hydrolysis rates based on the organic substituent, which can be predicted by analyzing parameters like the B-F bond lengths in the intermediate difluoroborane (B8323493) or the Swain-Lupton resonance parameter. acs.orgcapes.gov.br
| Hydrolysis Rate | Organic Group (R) Examples | Mechanistic Feature |
|---|---|---|
| Fast | Isopropyl, β-Styryl, Anisyl, Vinyl | Efficient "direct" hydrolysis, leading to rapid release of boronic acid. acs.orgnih.gov The vinyl group's hydrophilicity allows it to partition into the aqueous phase where it is quickly hydrolyzed. acs.org |
| Slow | p-F-phenyl, Naphthyl, Furyl, Benzyl (B1604629) | Requires acid catalysis for efficient hydrolysis. nih.govresearchgate.net This leads to a controlled release under basic coupling conditions. acs.org |
| Very Slow | Alkynyl, Nitrophenyl | Extremely slow hydrolysis under typical coupling conditions. acs.orgnih.gov |
Transmetalation Pathways in Palladium-Catalyzed Cross-Couplings
Transmetalation, the transfer of the organic moiety from the boron atom to the palladium center, is the linchpin of the Suzuki-Miyaura cross-coupling reaction. For organotrifluoroborates, this step is preceded by hydrolysis, as the trifluoroborate salt itself is generally not considered the active transmetalating species. rsc.org The precise mechanism of transmetalation has been a subject of considerable debate, with two primary pathways being proposed: the "boronate pathway" and the "oxo-palladium pathway". rsc.orgacs.org
Boronate Pathway : The base reacts with the boronic acid (formed from hydrolysis) to generate a more nucleophilic tetrahedral boronate species ([R-B(OH)₃]⁻). This activated boronate then reacts with the palladium(II) halide complex (LₙPd(Ar)X). rsc.org
Oxo-Palladium Pathway : The base (e.g., hydroxide) reacts with the palladium(II) halide complex to form a more reactive palladium-hydroxo species (LₙPd(Ar)OH). This species then undergoes transmetalation with the neutral boronic acid. rsc.org
The dominant pathway is highly sensitive to the specific reaction conditions, including the base, solvent, ligands, and the nature of the boron reagent. nih.govresearchgate.net
Mechanistic studies have established that for organotrifluoroborates, in situ hydrolysis to the boronic acid is a prerequisite for efficient transmetalation. ed.ac.uk The controlled, slow generation of the boronic acid from the more stable trifluoroborate salt is a key advantage, preventing the accumulation of the boronic acid which could lead to decomposition or side reactions. nih.goved.ac.uk Initial investigations suggested that a mixed fluoro/hydroxy boronate intermediate, formed from partial hydrolysis, might be the active species. rsc.org However, the general consensus points to the fully hydrolyzed boronic acid as the key intermediate that enters the transmetalation phase of the catalytic cycle. acs.orged.ac.uk
In biphasic Suzuki-Miyaura reactions, which are common when using water-soluble salts like potassium cyclopropyltrifluoroborate (B8364958), phase transfer catalysts (PTCs) can have a profound impact on the reaction mechanism and rate. nih.gov The addition of a PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the boronate species from the aqueous phase to the organic phase where the palladium catalyst resides.
Recent mechanistic studies have demonstrated that the use of PTCs can induce a shift in the dominant transmetalation mechanism. nih.govresearchgate.net In the absence of a PTC, the reaction may proceed primarily via the oxo-palladium pathway. However, the introduction of a PTC can shuttle the boronate into the organic phase, promoting the boronate pathway. This shift is often accompanied by a significant enhancement in the reaction rate. nih.govresearchgate.net
| Condition | Dominant Transmetalation Pathway | Relative Reaction Rate |
|---|---|---|
| Without PTC | Oxo-Palladium Pathway | Base Rate (1x) |
| With PTC (e.g., TBACl) | Boronate Pathway | Significantly Enhanced (e.g., up to 12-fold increase) nih.gov |
Considerations of Reductive Elimination vs. β-Hydride Elimination in Secondary Alkyl Cross-Coupling
The cross-coupling of secondary alkyl groups, such as the cyclopropyl (B3062369) group, presents a unique mechanistic challenge due to the potential for β-hydride elimination. nih.govwikipedia.org After transmetalation, a diorganopalladium(II) intermediate (e.g., [LₙPd(Aryl)(Alkyl)]) is formed. This intermediate must undergo reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. nih.govnumberanalytics.com
However, if the alkyl group has a hydrogen atom on the β-carbon, a competing pathway, β-hydride elimination, becomes possible. wikipedia.orgiitd.ac.in This process forms a palladium-hydride species and an alkene, leading to undesired byproducts and reduced yield. nih.govnih.gov For a successful cross-coupling, reductive elimination must be significantly faster than β-hydride elimination (k_RE >> k_β-H). nih.gov
Several factors influence this competition:
Ligands : Bulky, electron-rich phosphine (B1218219) ligands (e.g., CPhos, RuPhos) are often employed. nih.govnih.gov These ligands can accelerate reductive elimination and sterically hinder the formation of the syn-coplanar arrangement required for β-hydride elimination.
Alkyl Group Structure : Alkyl groups that lack β-hydrogens (like methyl) or where elimination would produce a highly strained alkene (like norbornyl) are not susceptible to this pathway. wikipedia.org While cyclopropyl groups have β-hydrogens, the resulting cyclopropene (B1174273) is highly strained, which disfavors β-hydride elimination compared to other secondary alkyl groups.
Stereochemistry : For stereogenic secondary alkyl centers, β-hydride elimination followed by re-insertion can lead to isomerization and loss of stereochemical integrity. nih.govacs.org Studies on optically active secondary alkyltrifluoroborates have shown that cross-coupling can proceed with a high degree of stereospecificity (typically inversion of configuration), indicating that reductive elimination is effectively outcompeting the isomerization pathway under optimized conditions. acs.org
Hypothesized Formation of Radical Intermediates in Certain Reactions
While many reactions of organotrifluoroborates proceed via two-electron pathways (hydrolysis, transmetalation, reductive elimination), there is growing evidence that they can also engage in single-electron transfer (SET) processes to form radical intermediates. thieme-connect.comresearchgate.net This opens up alternative reactivity patterns distinct from traditional cross-coupling cycles.
The formation of a carbon-centered radical from an organotrifluoroborate typically involves oxidation via SET. thieme-connect.comrsc.org This can be achieved using chemical oxidants (e.g., Ag⁺/S₂O₈²⁻) or through photoredox catalysis with visible light and a suitable photocatalyst. researchgate.netnih.gov
R-BF₃⁻ —(SET Oxidation)→ [R-BF₃]• → R• + BF₃
Once formed, the cyclopropyl radical can participate in a variety of transformations, such as addition to arenes (in a process analogous to the Minisci reaction) or other radical traps. nih.govnih.gov The potential to generate radicals from stable, easy-to-handle organotrifluoroborate salts has marked a new phase in synthetic radical chemistry. researchgate.net The redox potentials of organotrifluoroborate anions are important for understanding their reactivity in these SET processes, with electron-donating groups on the organic fragment generally lowering the oxidation potential and making radical formation more favorable. rsc.org
Catalytic Systems and Ligand Effects in Transformations Involving Potassium Cyclopropyltrifluoroborate
Palladium Catalysts
A range of palladium(II) and palladium(0) complexes have been successfully employed as catalysts or precatalysts in the cross-coupling of potassium cyclopropyltrifluoroborate (B8364958). The selection of the appropriate palladium source is often dictated by the nature of the coupling partner, particularly the reactivity of the electrophile (e.g., aryl chlorides vs. aryl bromides).
Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and versatile precatalyst that is reduced in situ to the active Pd(0) species. researchgate.net Its effectiveness is critically tied to the use of electron-rich and sterically bulky phosphine (B1218219) ligands. These ligands are essential for promoting both the oxidative addition of the palladium center to the electrophile and the subsequent reductive elimination to form the desired product. thermofishersci.inresearchgate.net
In the Suzuki-Miyaura coupling of potassium cyclopropyltrifluoroborate with aryl chlorides, a challenging class of electrophiles, the combination of Pd(OAc)₂ with the biarylphosphine ligand XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) has proven to be highly effective. nih.govorganic-chemistry.org For instance, the reaction of 4-chloroanisole (B146269) with this compound using 3 mol % Pd(OAc)₂ and 6 mol % XPhos in a mixture of cyclopentyl methyl ether (CPME) and water at 100 °C affords the coupled product in 75% yield. nih.gov The less expensive base, potassium carbonate, was found to be effective in this system. nih.gov
For the coupling with heteroaryl chlorides, which can be prone to catalyst deactivation, the ligand n-BuPAd₂ (di-tert-butyl(1-adamantyl)phosphine) paired with Pd(OAc)₂ has been successfully utilized. nih.govorganic-chemistry.org This combination, in the presence of cesium carbonate, facilitates the coupling with challenging substrates like 2-chloroquinoline (B121035) and 2-chloroquinoxaline. nih.govorganic-chemistry.org
In the context of Csp³-Csp³ coupling with benzyl (B1604629) chlorides, the Pd(OAc)₂/RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) system provided superior conversions compared to other biarylphosphines like SPhos and XantPhos. nih.gov
| Electrophile | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chloroanisole | XPhos | K₂CO₃ | CPME/H₂O | 100 | 75 | nih.gov |
| 5-Chloro-2-methoxypyridine | n-BuPAd₂ | Cs₂CO₃ | CPME/H₂O | 100 | Not specified | nih.gov |
| Benzyl chloride | RuPhos | K₂CO₃ | Toluene/H₂O | 120 | 57 | nih.gov |
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is a stable, air-tolerant source of palladium(0) that is widely used in cross-coupling reactions. wikipedia.org Unlike Pd(II) precatalysts, it does not require an in-situ reduction step. When paired with appropriate phosphine ligands, Pd₂(dba)₃ is a highly active catalyst for Suzuki-Miyaura couplings.
For the Csp³-Csp³ coupling of this compound with benzyl chlorides, the combination of Pd₂(dba)₃ and the bulky, electron-rich ligand RuPhos has been shown to be particularly effective. nih.gov This catalytic system demonstrated a broad substrate scope, successfully coupling both electron-rich and electron-poor benzyl chlorides in moderate to good yields. nih.gov For example, the reaction with benzyl chloride itself yielded the product in 62%. nih.gov This system proved to be more broadly applicable than the PEPPSI precatalyst, which was mainly effective for electron-deficient benzyl chlorides. nih.gov
| Electrophile | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzyl chloride | RuPhos | K₂CO₃ | Toluene/H₂O | 120 | 62 | nih.gov |
Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are a class of air- and moisture-stable palladium(II) precatalysts bearing an N-heterocyclic carbene (NHC) ligand. wikipedia.orgsigmaaldrich.com These precatalysts are known for their high activity and broad applicability in various cross-coupling reactions. wikipedia.org
In the Suzuki-Miyaura coupling of this compound with benzyl chlorides, the PEPPSI-IPr catalyst, which features a bulky 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) ligand, was investigated. nih.gov This system proved to be highly efficient, leading to a high conversion of 89% for the reaction with benzyl chloride. nih.gov However, its practical application in this specific transformation was found to be more limited to electron-deficient benzyl chlorides. nih.gov
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classical, well-defined Pd(0) catalyst that has been extensively used in a myriad of cross-coupling reactions. ascensusspecialties.com It serves as a reliable, albeit sometimes less active, catalyst compared to more modern systems employing bulky, electron-rich phosphines.
In the context of coupling this compound with aryl bromides, Pd(PPh₃)₄ has been successfully employed. nih.govlookchem.com For example, the reaction with various aryl bromides proceeded in good yields using Pd(PPh₃)₄ as the catalyst. nih.gov However, when applied to the more challenging Csp³-Csp³ coupling with benzyl chloride, Pd(PPh₃)₄ gave only moderate conversion (29%) to the desired product. nih.gov This highlights the often lower reactivity of Pd(PPh₃)₄ in more demanding coupling reactions compared to catalyst systems generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with specialized phosphine ligands. nih.gov
[1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) is a stable, well-defined Pd(II) precatalyst that incorporates the bidentate ferrocenylphosphine ligand, dppf. tcichemicals.comnih.gov This catalyst is particularly effective in a variety of cross-coupling reactions, including those involving organoboron reagents. nih.gov
For the Suzuki-Miyaura coupling of this compound with aryl bromides, PdCl₂(dppf) has been shown to be an effective catalyst. nih.gov However, in attempts to couple with the less reactive aryl chlorides, this catalyst system proved to be unsuccessful, underscoring the need for more active catalytic systems for such transformations. nih.govlookchem.com
The design and selection of phosphine ligands are paramount in achieving high efficiency and broad scope in palladium-catalyzed cross-coupling reactions involving this compound. The electronic and steric properties of the ligand directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. thermofishersci.in
Electronic Effects: Electron-rich ligands, which are strong σ-donors, increase the electron density on the palladium center. thermofishersci.in This enhances the rate of oxidative addition, which is often the rate-determining step, particularly with less reactive electrophiles like aryl chlorides. thermofishersci.inresearchgate.net Ligands such as the dialkylbiarylphosphines (e.g., XPhos, RuPhos) and N-heterocyclic carbenes (in PEPPSI catalysts) are prime examples of highly effective electron-donating ligands. nih.govnih.govsigmaaldrich.com
Steric Effects: Sterically demanding (bulky) ligands promote the reductive elimination step, which is the final product-forming step in the catalytic cycle. thermofishersci.in The steric bulk destabilizes the palladium(II) intermediate, facilitating the release of the coupled product and regeneration of the active Pd(0) catalyst. thermofishersci.in Furthermore, bulky monodentate ligands often form monoligated palladium(0) species in solution, which are highly reactive in oxidative addition. researchgate.net The Buchwald-type biarylphosphine ligands (XPhos, RuPhos) and others like n-BuPAd₂ and CyJohnPhos exemplify the successful application of steric bulk to enhance catalytic activity. nih.govorganic-chemistry.orgnih.gov
The interplay between sterics and electronics is crucial. For the challenging coupling of aryl chlorides with this compound, the use of ligands that are both highly electron-rich and sterically bulky, such as XPhos, is essential for overcoming the high activation barrier of C-Cl bond cleavage. nih.govorganic-chemistry.org In contrast, for the coupling with more reactive aryl bromides, less sophisticated ligands like triphenylphosphine (B44618) (in Pd(PPh₃)₄) or dppf can be sufficient. nih.gov
Copper Catalysts (e.g., Cu(OAc)₂ in Chan-Lam Reactions)
The Chan-Lam reaction serves as a powerful method for forming carbon-heteroatom bonds, and the use of this compound as the cyclopropyl (B3062369) source has been a significant development in this area. Copper(II) acetate (Cu(OAc)₂) is a commonly employed and effective catalyst for these transformations, particularly in the O- and N-cyclopropylation of phenols and azaheterocycles. nih.govacs.orgnih.govworktribe.comresearchgate.net
Research has shown that this compound is often superior to cyclopropylboronic acid for these reactions, providing more consistent results and higher yields. This is attributed to the greater stability of the trifluoroborate salt, which is less prone to decomposition. nih.gov The standard catalytic system involves Cu(OAc)₂ in the presence of a ligand and an oxidant, typically oxygen from the air or supplied at 1 atm. nih.govnih.govresearchgate.net
The choice of ligand has a dramatic impact on reaction efficiency. While the reaction can proceed without a specialized ligand, the introduction of bidentate ligands significantly improves performance. Among those tested, 1,10-phenanthroline (B135089) has been identified as providing the highest yields in the Cu(OAc)₂-catalyzed cyclopropylation of phenols. nih.gov The catalyst system is versatile, tolerating a wide array of functional groups on the nucleophile, including halides, ethers, esters, and nitro groups. nih.gov Although various copper(II) species can catalyze the reaction, Cu(OAc)₂ is often preferred due to its widespread availability and proven efficiency. nih.gov
| Copper Source (10 mol%) | Ligand (12 mol%) | Yield (%) |
|---|---|---|
| Cu(OAc)₂ | None | 45 |
| Cu(OAc)₂ | 1,10-phenanthroline | 88 |
| Cu(OAc)₂ | 2,2'-bipyridine | 80 |
| Cu(OTf)₂ | 1,10-phenanthroline | 86 |
| Cu(HCO₂)₂ | 1,10-phenanthroline | 85 |
Role of Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, K₃PO₄·3H₂O) and Solvent Systems
The selection of an appropriate base and solvent system is critical for the success of cross-coupling reactions involving this compound, such as the Suzuki-Miyaura reaction. The base plays a crucial role, most likely by facilitating the formation of a more reactive organoboronate species from the trifluoroborate salt, which is essential for the transmetalation step in the catalytic cycle. whiterose.ac.uk
A variety of inorganic bases have been successfully utilized. In palladium-catalyzed Suzuki-Miyaura couplings with aryl chlorides, the less expensive potassium carbonate (K₂CO₃) has been shown to be effective, offering an economical alternative to cesium carbonate (Cs₂CO₃). nih.gov For the cross-coupling of mesylated phenols and heteroaryl mesylates, potassium phosphate (B84403) (K₃PO₄) was found to be highly efficient. nih.gov The choice of base can be substrate-dependent, and screening is often necessary to identify the optimal conditions. For instance, in certain couplings with heteroaryl chlorides, Cs₂CO₃ was required for effective reaction. nih.gov
Solvent systems in these reactions are typically biphasic, often involving a mixture of an organic solvent and water. nih.govnih.gov This is because water is believed to be necessary for the base to activate the boronic acid derivative. whiterose.ac.uk The organic solvent modulates the solubility of reagents and can influence reaction rates. hes-so.ch For the coupling of aryl chlorides, a 10:1 mixture of cyclopentyl methyl ether (CPME) and water was found to be suitable. nih.gov In the case of mesylate coupling, a 1:1 mixture of tert-butanol (B103910) (t-BuOH) and water proved to be very efficient. nih.gov The concentration of the reaction is also an important parameter; for some Suzuki couplings, maintaining a concentration of 0.1 M was important to suppress the formation of dimeric byproducts. nih.gov
| Electrophile Type | Catalyst System (Ex.) | Base | Solvent System | Yield Range | Reference |
|---|---|---|---|---|---|
| Aryl Chlorides | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O (10:1) | Moderate to Excellent | nih.gov |
| Heteroaryl Chlorides | Pd(OAc)₂ / n-BuPAd₂ | Cs₂CO₃ | CPME / H₂O (10:1) | Moderate to Good | nih.gov |
| Aryl/Heteroaryl Mesylates | Pd(OAc)₂ / SPhos | K₃PO₄ | t-BuOH / H₂O (1:1) | High to Excellent | nih.gov |
| Benzyl Chlorides | PEPPSI-IPr | K₂CO₃ | Toluene / H₂O (10:1) | Moderate to Good | nih.gov |
Stereochemical Aspects and Chirality in Cyclopropylation Reactions
Retention of Configuration in Cross-Coupling of Stereodefined Cyclopropyltrifluoroborates
A critical aspect of utilizing chiral building blocks in synthesis is ensuring that their stereochemical integrity is maintained throughout subsequent chemical transformations. In the context of cyclopropyl (B3062369) compounds, the Suzuki-Miyaura cross-coupling reaction has proven to be a powerful tool for forming carbon-carbon bonds. Research has consistently demonstrated that when stereodefined potassium cyclopropyltrifluoroborates are used in these reactions, the coupling proceeds with retention of configuration. nih.govnih.gov This means that the absolute stereochemistry of the cyclopropane (B1198618) ring is faithfully transferred from the starting borate (B1201080) salt to the final coupled product.
This stereospecificity is of high synthetic value, as it allows for the predictable incorporation of enantiomerically pure or enriched cyclopropyl moieties into complex molecular architectures. nih.gov The process typically involves a palladium catalyst, such as Palladium(II) acetate (B1210297), paired with a suitable phosphine (B1218219) ligand. thieme-connect.comnih.gov The reaction mechanism is understood to involve a sequence of oxidative addition, transmetalation, and reductive elimination steps at the palladium center, a cycle that, for these substrates, reliably occurs without disrupting the stereocenter at the carbon-boron bond.
For example, the palladium-catalyzed coupling of a stereospecific potassium cyclopropyl trifluoroborate with an aryl bromide results in the corresponding cyclopropyl-substituted arene with the original stereochemistry of the cyclopropane ring intact. researchgate.net This predictable outcome is a significant advantage over methods where stereochemistry might be lost or scrambled.
Table 1: Examples of Stereospecific Suzuki-Miyaura Cross-Coupling
| Starting Cyclopropyltrifluoroborate (B8364958) | Coupling Partner | Catalyst System | Product Configuration | Reference |
|---|---|---|---|---|
| Enantioenriched trans-cyclopropyltrifluoroborate | Aryl Bromide | Pd(OAc)₂ / Phosphine Ligand | trans-Arylcyclopropane (Retention) | researchgate.net |
| syn,cis-1,2,3-Substituted Cyclopropyltrifluoroborate | Aryl Bromide | Pd(OAc)₂ / CyJohnPhos | syn,cis-1-Aryl-2,3-disubstituted cyclopropane (Retention) | thieme-connect.comnih.gov |
Diastereoselective Synthetic Routes to Substituted Cyclopropyl Trifluoroborates
The synthesis of cyclopropanes with multiple substituents introduces the challenge of controlling diastereoselectivity—the relative orientation of the substituents on the ring. Several effective methods have been developed to synthesize substituted cyclopropyl trifluoroborates with a high degree of diastereocontrol.
One notable strategy involves an unusual zinc-boron exchange. thieme-connect.comthieme-connect.com This method begins with the diastereoselective cyclopropanation of an allylic alcohol using a gem-dizinc carbenoid. This step creates a 1,2,3-substituted cyclopropylzinc intermediate with a defined relative stereochemistry, typically syn and cis. This intermediate then undergoes a novel transmetalation with a boron electrophile like trimethyl borate, followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂) to yield the corresponding 1,2,3-syn,cis-substituted potassium cyclopropyl trifluoroborate. thieme-connect.comthieme-connect.com The reaction sequence is highly diastereoselective, providing a specific isomer in good yield.
Another powerful approach is the diastereoselective cyclopropanation of vinylboronates. chemrxiv.orgchemrxiv.org In this method, an alkene bearing a boronate ester group is reacted with a carbene or carbenoid source. The existing boronate group, along with other substituents on the alkene, directs the approach of the carbene, leading to the preferential formation of one diastereomer of the resulting cyclopropyl boronate. chemrxiv.org This product can then be readily converted to the corresponding potassium cyclopropyltrifluoroborate. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity. chemrxiv.orgchemrxiv.org
Table 2: Diastereoselective Synthesis of Substituted Cyclopropyl Trifluoroborates
| Method | Starting Materials | Key Reagents | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Zinc-Boron Exchange | Allylic alcohol, CHI₃, Et₂Zn | B(OMe)₃, KHF₂ | High (syn,cis product) | thieme-connect.comthieme-connect.com |
| Cyclopropanation | Vinyl boron pinacolate, Diazomethane (B1218177) | Pd(OAc)₂ | up to 95:5 | figshare.com |
| Cyclopropanation | Vinyl boron pinacolate, Ethyldiazoacetate | Pd Catalyst | High | chemrxiv.orgchemrxiv.org |
Enantioselective Approaches and Chiral Auxiliaries in Cyclopropanation
Creating cyclopropanes with a specific, non-superimposable mirror-image form (enantioselectivity) is a paramount challenge in asymmetric synthesis. Two primary strategies have emerged for producing enantioenriched cyclopropyl precursors that can be converted to potassium cyclopropyltrifluoroborates: the use of chiral catalysts and the application of chiral auxiliaries.
Enantioselective Catalysis: This approach employs a small amount of a chiral metal complex to catalyze the cyclopropanation reaction, transferring its "handedness" to the product. Dirhodium(II) and copper(I) complexes are among the most successful catalysts for this purpose. nih.goveventsair.comacs.org For instance, rhodium(II) catalysts bearing chiral carboxylate or carboxamidate ligands, such as Rh₂(S-TCPTAD)₄, can catalyze the reaction between an alkene and a diazoacetate to produce highly functionalized cyclopropanes with excellent enantiomeric excess (up to 98% ee). nih.govrsc.org Similarly, copper(I) complexes with chiral bisoxazoline (BOX) ligands effectively catalyze the cyclopropanation of alkenyl boronates with reagents like trifluorodiazoethane, yielding trifluoromethyl-substituted cyclopropylboronates with high levels of both diastereoselectivity and enantioselectivity. nih.govacs.orgthieme-connect.com
Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral molecule, known as a chiral auxiliary, to the starting material. rsc.orgacs.org This auxiliary directs the cyclopropanation reaction to occur on one face of the alkene, leading to a single diastereomer. After the reaction, the auxiliary is chemically cleaved from the product and can often be recovered for reuse, leaving behind an enantiomerically pure cyclopropane. rsc.org For example, α,β-unsaturated aldehydes can be reacted with an oxazolidinone chiral auxiliary to form an aldol (B89426) product. Subsequent directed cyclopropanation is controlled by the stereocenter created in the aldol step. Finally, a retro-aldol cleavage removes the auxiliary, yielding a chiral cyclopropane-carboxaldehyde with high enantiomeric excess (>95% ee). rsc.org
Table 3: Enantioselective Cyclopropanation Approaches
| Approach | Catalyst / Auxiliary | Substrates | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Catalyst | Rh₂(S-TCPTAD)₄ | Acrylate, Aryldiazoacetate | up to 98% | nih.govrsc.org |
| Chiral Catalyst | [Cu(NCMe)₄]PF₆ / tBuBOX | Alkenyl boronate, CF₃CHN₂ | up to 95:5 er | acs.org |
| Chiral Catalyst | Rh₂(S-DOSP)₄ | Styrene, Methyl p-tolyldiazoacetate | 77% | nih.gov |
| Chiral Auxiliary | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-Unsaturated aldehyde | >95% | rsc.org |
| Chiral Auxiliary | Carbohydrate-derived | Substituted allylic alcohol | High (12:1 diastereoselection) | acs.org |
Broader Context and Emerging Research Directions
Integration into Complex Molecule Synthesis
The primary application of potassium cyclopropyltrifluoroborate (B8364958) in the synthesis of complex molecules is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This method has proven to be a powerful and reliable strategy for forming carbon-carbon bonds, specifically for installing the cyclopropyl (B3062369) group onto aromatic and heteroaromatic systems. nih.gov The reaction's value is enhanced by its tolerance of a diverse range of functional groups, including esters, ketones, and nitriles, allowing for its use in the late-stage functionalization of intricate molecular architectures. nih.govorganic-chemistry.org
Researchers have successfully coupled potassium cyclopropyltrifluoroborate with a variety of aryl and heteroaryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides. nih.gov The development of specialized ligand systems, such as those involving dialkylbiaryl phosphines like XPhos and n-BuPAd2, has been crucial in achieving high yields for these challenging transformations. nih.govorganic-chemistry.org These advances have made the cyclopropanation of even traditionally difficult substrates, such as electron-rich or sterically hindered aryl chlorides and certain nitrogen-containing heterocycles like 2-chloroquinoline (B121035), feasible and efficient. nih.gov
The utility of this reagent extends to the creation of stereodefined molecules. Methods have been developed for the synthesis of stereospecific cyclopropyltrifluoroborates, which can then be coupled with retention of configuration, providing a pathway to enantiomerically pure cyclopropane-containing target molecules. nih.govfigshare.com
Table 1: Palladium-Catalyzed Cross-Coupling of this compound with Various Aryl and Heteroaryl Chlorides
| Electrophile (Aryl/Heteroaryl Chloride) | Catalyst System (Catalyst/Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Chloroanisole (B146269) | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 100 | 75 | nih.gov |
| 4'-Chloroacetophenone | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 100 | 95 | nih.gov |
| 2-Chloronaphthalene | Pd(OAc)₂ / XPhos | K₂CO₃ | CPME / H₂O | 100 | 88 | nih.gov |
| 5-Chloro-2-methoxypyridine | Pd(OAc)₂ / n-BuPAd2 | Cs₂CO₃ | Toluene / H₂O | 100 | 85 | nih.gov |
| 2-Chloroquinoline | Pd(OAc)₂ / n-BuPAd2 | Cs₂CO₃ | Toluene / H₂O | 100 | 65 | nih.gov |
| Benzyl (B1604629) Chloride | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Toluene / H₂O | 120 | 77 | nih.gov |
Strategies for Functionalization and Incorporation into Diverse Molecular Substructures
The versatility of this compound stems from the various synthetic strategies available for its preparation and subsequent functionalization, allowing for its incorporation into a multitude of molecular frameworks.
The most direct synthesis involves treating a corresponding cyclopropylboronic acid with potassium hydrogen fluoride (B91410) (KHF₂). nih.govnih.gov This method is straightforward and provides access to the stable trifluoroborate salt from a less stable precursor. Other established routes to the necessary organoboron precursors include the cyclopropanation of alkenylboronic acids or esters and the transmetalation from cyclopropylzinc reagents. nih.gov
Beyond the standard cyclopropyl group, functionalized potassium organotrifluoroborates can be prepared, expanding their synthetic utility. One innovative approach involves the nucleophilic substitution of potassium halomethyltrifluoroborates. This allows for the introduction of various functionalities onto the trifluoroborate reagent itself before it is used in coupling reactions. Furthermore, 1,3-dipolar cycloaddition reactions using azide-containing organotrifluoroborates provide a pathway to triazole-functionalized building blocks, demonstrating the potential for creating highly diverse molecular substructures.
The primary method for incorporating these building blocks into larger molecules is the Suzuki-Miyaura reaction. longdom.org While couplings with aryl and heteroaryl halides are most common, the scope has been expanded to include Csp³-hybridized electrophiles like benzyl chlorides, enabling the formation of alkyl-alkyl bonds. nih.govresearchgate.net This Csp³-Csp³ coupling broadens the applicability of this compound in constructing aliphatic and more three-dimensional molecular architectures. nih.gov
Implications for Medicinal Chemistry and Drug Discovery Programs
The cyclopropyl group is a highly valued structural motif in medicinal chemistry, and this compound serves as a key reagent for its installation into potential drug candidates. nih.govnih.govscientificupdate.com The unique steric and electronic properties of the cyclopropane (B1198618) ring can significantly improve a molecule's pharmacological profile. acs.orgnih.govresearchgate.net Over the last decade, 18 new chemical entities containing a cyclopropyl group were approved by the FDA. scientificupdate.com
Incorporating a cyclopropyl moiety can address several common challenges in drug discovery. acs.orgnih.govresearchgate.net These benefits include:
Enhanced Potency: The rigid structure of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a more favorable binding with its biological target. acs.orgresearchgate.net
Increased Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are stronger than those in typical alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can increase a drug's half-life and reduce the potential for drug-drug interactions, as exemplified by the drug pitavastatin. hyphadiscovery.com For instance, replacing a metabolically vulnerable N-ethyl group with an N-cyclopropyl group can block CYP450-mediated oxidation.
Reduced Off-Target Effects: The defined conformation provided by the cyclopropyl ring can improve target specificity. acs.orgresearchgate.net
Modulation of Physicochemical Properties: The cyclopropyl group can be used to fine-tune properties such as lipophilicity and pKa, which can in turn affect a drug's solubility, permeability, and efflux by transporters like P-glycoprotein. acs.orgnih.govresearchgate.net
The stability and ease of handling of this compound, compared to the often unstable and difficult-to-handle cyclopropylboronic acid, make it a more practical and reliable choice in complex, multi-step pharmaceutical synthesis programs. nih.govsigmaaldrich.com
Development of Green Chemistry Protocols for Organotrifluoroborate Synthesis and Use
Potassium organotrifluoroborates, including the cyclopropyl derivative, possess inherent characteristics that align with the principles of green chemistry. carlroth.com They are generally air- and moisture-stable crystalline solids, which simplifies their handling, storage, and reduces waste compared to more sensitive organometallic reagents. longdom.orgresearchgate.net Their reaction by-products are typically non-toxic, water-soluble inorganic salts, which are easier to remove and dispose of than by-products from other coupling reactions. researchgate.net
The synthesis of this compound from its corresponding boronic acid and potassium hydrogen fluoride (KHF₂) is an atom-economical process. nih.gov Research into the reaction conditions for their use in cross-coupling reactions has also led to greener protocols. For example, the use of more environmentally benign solvents like cyclopentyl methyl ether (CPME) has been shown to be effective. nih.gov
Furthermore, the development of highly efficient catalytic systems means that only small amounts of palladium catalysts are required, minimizing metal waste. organic-chemistry.orgnih.gov The high stability of the trifluoroborate salts often allows for the use of stoichiometric amounts of the reagent, avoiding the need for large excesses that are common with less stable boronic acids, thus preventing waste. nih.gov The pursuit of protocols that utilize water as a solvent and employ "click chemistry" concepts for functionalization further underscores the commitment to developing more sustainable synthetic methods involving these reagents. nih.govsciencedaily.com
Exploration of Novel Electrophilic Partners beyond Halides (e.g., C-O activation)
While the Suzuki-Miyaura coupling of this compound has been most extensively studied with aryl and heteroaryl halides, research is expanding to include alternative electrophilic partners. This expansion broadens the synthetic utility of the reagent and provides new retrosynthetic disconnections for complex molecule synthesis.
A significant area of development is the use of phenol (B47542) derivatives as electrophiles through C-O bond activation. Cross-coupling reactions with aryl mesylates and tosylates, which can be readily prepared from phenols, have been successfully demonstrated. nih.govscilit.com Nickel-catalyzed systems have proven particularly effective for activating these robust C-O bonds for coupling with organotrifluoroborates. nih.govscilit.comresearchgate.net This strategy is valuable because phenols are a different feedstock from aryl halides, offering a complementary approach to building cyclopropyl-substituted aromatic compounds. nih.gov
The scope of electrophiles has also been extended to include activated Csp³ centers beyond benzyl halides, such as 2-chloroacetates and 2-chloroacetamides, to form β,γ-unsaturated esters and amides. nih.gov Additionally, there is ongoing research into direct C-H activation, which would allow for the coupling of potassium organotrifluoroborates with unactivated C-H bonds, thereby avoiding the need to pre-functionalize the substrate with a halide or other leaving group. tnstate.edu These emerging frontiers in coupling partner exploration continue to enhance the versatility of this compound as a synthetic tool.
Q & A
Q. What are the optimal catalytic systems for Suzuki-Miyaura cross-coupling of potassium cyclopropyltrifluoroborate with aryl chlorides?
The Pd(OAc)₂/RuPhos catalyst system in a t-BuOH/H₂O (1:1) solvent with K₃PO₄ as the base is highly effective. For example, coupling naphthalen-1-yl mesylate with this compound achieved 87% yield under these conditions . Catalyst loadings of 2–5 mol% are typical, but scaling to 4.5 mmol reduced the loading to 0.5 mol% while maintaining 91% yield .
Q. How do electronic effects of aryl substrates influence cross-coupling efficiency?
Electron-rich aryl mesylates (e.g., methoxy-substituted) generally exhibit higher yields (up to 96%) due to reduced competition with hydrolysis. Electron-deficient substrates (e.g., nitriles) face challenges from sulfonate hydrolysis, often requiring alternative catalysts like PdCl₂(COD) to mitigate side reactions .
Q. What solvent systems are effective for cross-coupling reactions involving this compound?
A t-BuOH/H₂O (1:1) mixture is optimal for balancing solubility and reactivity. Concentrated conditions (0.25 M) maintain efficiency (91% yield), enabling scalable synthesis .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during cross-coupling of stereodefined potassium cyclopropyltrifluoroborates?
Stereospecific couplings retain configuration when using Pd(PPh₃)₄ in toluene/H₂O (3:1) at 100°C. For example, cis-2-benzylcyclopropyltrifluoroborate yielded 85% product with retained stereochemistry, confirmed by NOESY interactions (e.g., H1–H2 coupling) .
Q. What strategies address low yields in cross-coupling with heterocyclic mesylates?
PdCl₂(COD)/RuPhos improves compatibility with heterocycles like quinoline and benzothiophene, achieving 94% yield for 6-cyclopropylquinoline. However, nitrogen-rich substrates (e.g., quinolin-8-yl mesylate) may require ligand screening to avoid Pd coordination issues .
Q. How do competing side reactions (e.g., hydrolysis) impact electron-deficient aryl mesylates?
Electron-withdrawing groups (e.g., CN, CO₂R) accelerate sulfonate hydrolysis, forming phenolic byproducts. Reducing water content or using non-aqueous co-solvents (e.g., THF) can suppress hydrolysis but may lower conversion rates .
Q. What analytical techniques validate the structural and stereochemical fidelity of cross-coupled products?
- 1H/13C NMR : Assigns regiochemistry (e.g., cyclopropyl proton shifts at δ 0.7–2.1 ppm) .
- NOESY : Confirms stereochemistry (e.g., H1–H2 interaction in cis-isomers) .
- HRMS/FT-IR : Verifies molecular weight and functional groups (e.g., nitrile IR peaks at 2226 cm⁻¹) .
Methodological Insights
Q. How to optimize catalyst loading for large-scale syntheses?
Reducing Pd(OAc)₂ loading from 2 mol% to 0.5 mol% in a 4.5 mmol reaction maintained 91% yield, demonstrating scalability without compromising efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
